2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid
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Overview
Description
2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid is an organic compound with the molecular formula C12H10N2O3 It is characterized by the presence of a pyrazole ring attached to a propanoic acid moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, such as enzymes and receptors .
Mode of Action
It’s suggested that it may interact with its targets through molecular binding, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound’s solubility and molecular weight suggest that it may have reasonable bioavailability .
Result of Action
Similar compounds have been found to have various biological activities, such as anti-inflammatory, antitumor, and antimicrobial effects .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is speculated that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid vary with different dosages in animal models
Metabolic Pathways
It is possible that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid typically involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with an appropriate reagent to introduce the oxo group at the 2-position. One common method involves the use of a Friedel-Crafts acylation reaction, where the pyrazole derivative is treated with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid: Lacks the oxo group at the 2-position.
2-Oxo-3-(1H-pyrazol-4-yl)propanoic acid: Lacks the phenyl group on the pyrazole ring.
Uniqueness: 2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid is unique due to the presence of both the oxo group and the phenyl-substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-oxo-3-(1-phenylpyrazol-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11(12(16)17)6-9-7-13-14(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPATNHCBBZMLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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